5-Cyclopropylimidazolidine-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
5-cyclopropylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-4(3-1-2-3)7-6(10)8-5/h3-4H,1-2H2,(H2,7,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRXXRHQPBPSTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity Studies of 5 Cyclopropylimidazolidine 2,4 Dione Analogs
Cross-Coupling Reactions for Advanced Functionalization
Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. For hydantoin (B18101) derivatives, these methods allow for the introduction of various substituents, significantly expanding their chemical space.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. yonedalabs.com While direct literature on the Suzuki-Miyaura coupling of halogenated 5-cyclopropylimidazolidine-2,4-dione is limited, extensive research on related halo-imidazole and hydantoin systems demonstrates the feasibility and utility of this approach for creating novel analogs. researchgate.netacs.org For instance, the coupling of 5-bromohistidine, which contains a similar imidazole (B134444) core, with various arylboronic acids has been successfully achieved, showcasing the potential for aryl group introduction at the C-5 position. researchgate.net
A closely related and highly relevant transformation is the direct palladium-catalyzed C-H arylation of the hydantoin core. Research has demonstrated that N,N-disubstituted hydantoins can be effectively arylated at the C-5 position when reacted with aryl iodides. organic-chemistry.orgnih.gov This reaction proceeds through the base-promoted formation of a hydantoin enolate, which then couples with the aryl iodide. The process is catalyzed by palladium(II) trifluoroacetate (B77799) and has been shown to be effective for a range of electron-rich and electron-poor aryl iodides, yielding 5,5-disubstituted hydantoins. organic-chemistry.org
The reaction conditions for such transformations are critical for achieving high yields. Key parameters include the choice of catalyst, base, and solvent. For the direct arylation of hydantoins, sodium hexamethyldisilazide (NaHMDS) has been identified as a highly effective base, with the addition of zinc fluoride (B91410) (ZnF₂) as a Lewis acid additive further improving yields. organic-chemistry.org
| Hydantoin Substrate | Aryl Halide | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| N,N-Dibenzylhydantoin | 4-Iodotoluene | Pd(TFA)₂ | NaHMDS | THF | 85 | organic-chemistry.orgnih.gov |
| N,N-Dibenzylhydantoin | 1-Iodo-4-methoxybenzene | Pd(TFA)₂ | NaHMDS | THF | 90 | organic-chemistry.orgnih.gov |
| N,N-Dibenzylhydantoin | 1-Iodo-4-nitrobenzene | Pd(TFA)₂ | NaHMDS / ZnF₂ | THF | 92 | organic-chemistry.orgnih.gov |
| N,N-Dibenzylhydantoin | 3-Iodopyridine | Pd(TFA)₂ | NaHMDS / ZnF₂ | THF | 78 | organic-chemistry.orgnih.gov |
Ring Opening and Rearrangement Reactions of Hydantoin Derivatives
The presence of a high degree of ring strain in the cyclopropyl (B3062369) group of this compound makes it susceptible to ring-opening reactions, particularly when activated by the adjacent electron-withdrawing carbonyl groups of the hydantoin ring. rsc.org Such donor-acceptor cyclopropanes can undergo cleavage of a C-C bond to generate zwitterionic intermediates, which can then be trapped or undergo further rearrangement. rsc.org
This reactivity is a well-documented phenomenon in cyclopropane (B1198618) chemistry, where the introduction of activating groups facilitates ring cleavage under relatively mild conditions. acs.org The reaction can be initiated by nucleophiles, electrophiles, or thermal conditions, leading to a variety of functionalized acyclic products or new heterocyclic systems. rsc.orgrsc.org For example, the reaction of donor-acceptor cyclopropanes with an azide (B81097) ion proceeds via an SN2-like ring-opening to produce polyfunctional azides, which are versatile synthetic intermediates. researchgate.net
While specific anionic enolate rearrangements of this compound are not extensively documented, related rearrangements in hydantoin synthesis are known. For instance, the formation of 5,5-disubstituted hydantoins can be achieved through a base-promoted intramolecular N-to-C aryl migration of an ester enolate. rsc.org This type of reaction highlights the ability of the hydantoin scaffold and its precursors to undergo significant skeletal reorganization under basic conditions. The generation of an enolate at the C-5 position of a hydantoin is a key step that could potentially initiate a rearrangement involving the adjacent cyclopropyl ring.
In Chemico Reactivity Assays for Mechanistic Insights
To understand the intrinsic reactivity of compounds like this compound, particularly their potential to interact with biological macromolecules, in chemico reactivity assays are employed. These assays provide mechanistic insights by measuring the reactivity of a chemical with model nucleophiles, such as peptides containing cysteine or lysine (B10760008) residues.
A prominent example is the Direct Peptide Reactivity Assay (DPRA), which is used to assess the skin sensitization potential of chemicals. The underlying principle is that chemicals that can act as sensitizers are typically electrophilic and react with nucleophilic residues in skin proteins. The DPRA quantifies the depletion of synthetic peptides containing either cysteine (Ac-RFAACA-COOH) or lysine (Ac-RFAAKAA-COOH) after a 24-hour incubation with the test chemical. The percentage of peptide depletion is measured using HPLC-UV.
This methodology can be applied to hydantoin derivatives to probe their electrophilic character. The carbonyl groups in the hydantoin ring can increase the electrophilicity of the molecule, potentially making it reactive towards nucleophiles. The results from such an assay, typically presented as percent depletion, can be used to rank the reactivity of different analogs.
| Test Compound | Cysteine Peptide Depletion (%) | Lysine Peptide Depletion (%) | Reactivity Class |
|---|---|---|---|
| 5,5-Dimethylhydantoin | 5.2 | 1.1 | Low Reactivity |
| This compound | 15.8 | 3.4 | Moderate Reactivity |
| 3-Bromo-5,5-dimethylhydantoin | 65.7 | 22.5 | High Reactivity |
| 5-Methylenehydantoin | 88.1 | 45.3 | High Reactivity |
Note: The data in Table 2 are illustrative and represent hypothetical results to demonstrate the type of data generated from an in chemico reactivity assay.
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Cyclopropylimidazolidine 2,4 Dione and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise atomic connectivity of a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.
The ¹H NMR spectrum of 5-Cyclopropylimidazolidine-2,4-dione is predicted to exhibit a unique set of signals that serve as a definitive fingerprint for its structure. The key resonances would include those from the cyclopropyl (B3062369) group, the methine proton at the C-5 position of the imidazolidine (B613845) ring, and the protons on the nitrogen atoms.
The cyclopropyl protons typically appear in the upfield region of the spectrum due to their unique electronic environment. The methine proton of the cyclopropyl ring is expected to produce a multiplet, while the four methylene (B1212753) protons will likely appear as complex, overlapping multiplets. The proton attached directly to C-5 of the hydantoin (B18101) ring would be observed as a doublet, coupled to the adjacent cyclopropyl methine proton. The two N-H protons of the imidazolidine-2,4-dione ring are expected to appear as broad singlets, and their chemical shift can be sensitive to solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Cyclopropyl -CH₂ | 0.40 - 0.70 | Multiplet (m) |
| Cyclopropyl -CH | 0.80 - 1.20 | Multiplet (m) |
| C5-H | 3.90 - 4.20 | Doublet (d) |
| N1-H | 8.00 - 8.50 | Broad Singlet (br s) |
| N3-H | 10.50 - 11.00 | Broad Singlet (br s) |
Complementing the proton NMR data, the ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each chemically distinct carbon atom in this compound will give rise to a separate signal.
The most downfield signals in the spectrum are anticipated to be from the two carbonyl carbons (C-2 and C-4) of the hydantoin ring, typically appearing in the 155-175 ppm range. nih.gov The signal for the C-5 carbon, being adjacent to a nitrogen atom and the cyclopropyl group, is expected around 55-65 ppm. The carbons of the cyclopropyl group are characteristically found in the upfield region of the spectrum, with the methine carbon appearing at a slightly more downfield position than the methylene carbons. mdpi.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Cyclopropyl -CH₂ | 4 - 8 |
| Cyclopropyl -CH | 12 - 18 |
| C-5 | 55 - 65 |
| C-4 (C=O) | 156 - 160 |
| C-2 (C=O) | 170 - 175 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the unambiguous determination of the elemental composition and molecular formula of a compound. For this compound, the molecular formula is C₆H₈N₂O₂. The calculated exact mass for the molecular ion [M+H]⁺ would be used to confirm this formula with high confidence. Analysis of fragmentation patterns can further corroborate the proposed structure, with expected cleavages occurring at the cyclopropyl ring or within the hydantoin moiety. foodandnutritionjournal.org
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol |
| Calculated Exact Mass [M+H]⁺ | 141.0659 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by characteristic absorption bands corresponding to the N-H and C=O bonds of the imidazolidine-2,4-dione ring.
The N-H stretching vibrations are expected to appear as a broad band in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) groups of the hydantoin ring typically show two distinct stretching bands due to asymmetric and symmetric vibrations, which are expected in the range of 1700-1780 cm⁻¹. Additional peaks corresponding to C-H stretching and bending vibrations of the cyclopropyl and methylene groups would also be present.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| N-H | 3200 - 3400 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C=O (Carbonyl) | 1700 - 1780 | Stretching (Asymmetric & Symmetric) |
| N-H | 1500 - 1600 | Bending |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical formula, and when combined with the molecular weight from mass spectrometry, it verifies the molecular formula. For a pure sample of this compound (C₆H₈N₂O₂), the experimentally determined percentages of carbon, hydrogen, and nitrogen should closely match the calculated theoretical values.
Table 5: Theoretical Elemental Analysis for C₆H₈N₂O₂
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 72.06 | 51.42% |
| Hydrogen | H | 1.008 | 8.064 | 5.76% |
| Nitrogen | N | 14.01 | 28.02 | 19.99% |
| Oxygen | O | 16.00 | 32.00 | 22.83% |
Computational Chemistry and Molecular Modeling of 5 Cyclopropylimidazolidine 2,4 Dione Systems
Quantum Mechanical Calculations for Electronic Structure and Energetics
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution, energy, and geometry.
Density Functional Theory (DFT) Applications for Optimized Geometries and Molecular Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For 5-Cyclopropylimidazolidine-2,4-dione, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), are employed to determine its most stable three-dimensional conformation, known as the optimized geometry.
These calculations yield precise data on bond lengths, bond angles, and dihedral angles. The resulting geometry reflects the minimum energy state of the molecule, considering all electronic and steric effects. For instance, the planarity of the imidazolidine-2,4-dione ring and the orientation of the cyclopropyl (B3062369) group are accurately determined. From this optimized structure, various molecular properties such as dipole moment, polarizability, and vibrational frequencies can be calculated, providing a comprehensive electronic and structural profile of the compound. researchgate.net
| Parameter | Description | Predicted Value |
|---|---|---|
| C=O Bond Length | Length of the carbonyl bonds in the imidazolidine (B613845) ring. | ~1.21 Å |
| C-N Bond Length | Length of the carbon-nitrogen bonds within the ring. | ~1.38 Å |
| C-C (Cyclopropyl) | Length of carbon-carbon bonds in the cyclopropyl substituent. | ~1.51 Å |
| N-C-N Bond Angle | Angle within the five-membered ring. | ~112° |
| C-C-C (Cyclopropyl) | Internal angle of the cyclopropyl ring. | ~60° |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is central to predicting the chemical reactivity of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be localized primarily on the imidazolidine ring, particularly the nitrogen atoms with their lone pairs of electrons. The LUMO is anticipated to be distributed over the carbonyl groups (C=O), which are electron-deficient and thus represent the primary sites for nucleophilic attack. This analysis helps in predicting how the molecule will interact with other reagents in chemical reactions. nih.govnajah.edu
| Orbital | Description | Predicted Location on this compound | Role in Reactivity |
|---|---|---|---|
| HOMO | Highest energy orbital containing electrons. | Nitrogen atoms and adjacent ring structure. | Region of electron donation (nucleophilic center). |
| LUMO | Lowest energy orbital without electrons. | Carbonyl carbons and oxygen atoms (C=O groups). | Region of electron acceptance (electrophilic center). |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | N/A | Indicator of kinetic stability and chemical reactivity. |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. mdpi.com It is invaluable for identifying the regions that are rich or poor in electron density, which in turn predicts sites for electrophilic and nucleophilic attack. mdpi.com
In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas with high electron density, such as those around electronegative atoms like oxygen. These are the sites susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) indicate electron-deficient areas, like the hydrogen atoms bonded to nitrogen, which are prone to nucleophilic attack. For this compound, the MEP map would clearly show strong negative potentials around the two carbonyl oxygen atoms, identifying them as primary sites for hydrogen bonding and interactions with electrophiles. Positive potentials would be located around the N-H protons, indicating their acidic nature.
Computational Studies on Tautomeric Equilibria and Stability
Tautomerism, the migration of a proton between two atoms in a molecule, is a crucial phenomenon for heterocyclic compounds like this compound. This molecule can potentially exist in several tautomeric forms, including the standard diketo form, two distinct enol forms (imidic acid), and an imino-hydroxy form. The relative stability of these tautomers dictates which form is predominant under given conditions, which has significant implications for the molecule's reactivity and biological interactions.
Computational methods, particularly DFT, are used to calculate the relative energies of each possible tautomer. researchgate.net By comparing the Gibbs free energy of each optimized tautomeric structure, researchers can predict the equilibrium populations. These calculations often include solvent effects, as the polarity of the solvent can significantly influence tautomeric preference by differentially stabilizing the various forms through intermolecular interactions like hydrogen bonding. For imidazolidine-2,4-dione systems, the diketo form is generally the most stable, but the presence and stability of other tautomers can be computationally verified.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.
Binding Mode Predictions with Enzyme Active Sites (e.g., DNA Gyrase, 5-HT1A Receptor, ADAMTS Enzymes)
5-HT1A Receptor: The 5-HT1A receptor is a subtype of the serotonin (B10506) receptor implicated in mood and anxiety disorders. It is a G-protein-coupled receptor with a well-defined binding pocket. Docking studies of ligands containing an imidazolidine-2,4-dione moiety predict crucial interactions with key residues. A primary interaction often involves a salt bridge or strong hydrogen bond between a protonated nitrogen atom on the ligand and a conserved Aspartate residue in the receptor's transmembrane helix 3. Additionally, the carbonyl oxygens of the dione (B5365651) ring can form hydrogen bonds with residues like Serine or Threonine. Aromatic or hydrophobic substituents, such as the cyclopropyl group, can engage in favorable interactions within hydrophobic sub-pockets, enhancing binding selectivity and affinity.
ADAMTS Enzymes: A Disintegrin and Metalloproteinase with Thrombospondin Motifs (ADAMTS) are a family of zinc-dependent proteases involved in various physiological and pathological processes, including arthritis and cancer. Their active site contains a catalytic zinc ion coordinated by three Histidine residues. For a molecule like this compound to act as an inhibitor, it would likely need to interact with this zinc ion. Docking simulations would explore the possibility of one or both carbonyl oxygens of the imidazolidine-2,4-dione ring acting as a zinc-binding group, displacing a water molecule and coordinating with the zinc ion. Furthermore, the rest of the molecule would need to form favorable hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues in the S1' binding pocket to achieve high-affinity binding.
| Enzyme Target | Key Active Site Features | Predicted Interactions with this compound |
|---|---|---|
| DNA Gyrase (GyrB) | ATP-binding pocket, conserved Asp, water molecules. | H-bonds from C=O and N-H groups to active site residues; cyclopropyl in hydrophobic pocket. |
| 5-HT1A Receptor | Conserved Asp residue, Ser/Thr residues, hydrophobic pockets. | Potential H-bonds from C=O groups; hydrophobic interaction from cyclopropyl group. |
| ADAMTS Enzymes | Catalytic Zn2+ ion, Histidine coordinators, S1' pocket. | Coordination of C=O oxygen to the Zn2+ ion; H-bonds and hydrophobic interactions in binding groove. |
Identification of Key Ligand-Protein Interactions and Binding Affinities
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is crucial for identifying key interactions that stabilize the ligand-protein complex, such as hydrogen bonds and hydrophobic interactions, and for estimating the binding affinity. nih.govrsc.org
Studies on related heterocyclic dione structures have successfully employed molecular docking to understand their interactions with various protein targets. For instance, in the investigation of thiazolidine-2,4-dione derivatives as Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) agonists, docking studies revealed that these compounds fit into the binding pocket with binding energies ranging from -5.021 to -8.558 kcal/mol. nih.gov Key interactions for these analogs included hydrophobic contacts with amino acid residues like Cys285, Ile326, and Leu340. nih.gov
Similarly, for imidazolidine-2,4-dione derivatives targeting Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in insulin (B600854) signaling, molecular dynamics simulations and binding free energy calculations have been used to determine the most probable binding modes. nih.govnih.gov These computational analyses provide a detailed picture of the intermolecular forces driving the binding event.
To further ensure the stability of the predicted binding poses, molecular dynamics (MD) simulations are often performed. rsc.org MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic stability of the ligand-protein complex. nih.gov For example, MD simulations have been used to confirm the stable binding of thiazolidine-2,4-dione derivatives within the active site of the VEGFR-2 protein. nih.gov
| Compound Series | Protein Target | Range of Binding Free Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Thiazolidine-2,4-dione derivatives | PPAR-γ | -5.021 to -7.765 | Cys285, Ile326, Leu340 (Hydrophobic) |
| 5-Benzylidenethiazolidine-2,4-dione derivatives | VEGFR-2 | Not Specified | Cys917 (H-bond), Val897, Val914 (Hydrophobic) |
| Imidazolidine-2,4-dione derivatives | PTP1B | Not Specified | His214, Cys215, Ser216 |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are essential for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach allows for the prediction of the activity of novel molecules, thereby guiding the design of more effective therapeutic agents. nih.gov
Development of 2D and 3D QSAR Models for Predictive Activity
QSAR models can be developed in two or three dimensions. 2D-QSAR models utilize descriptors calculated from the 2D representation of molecules, while 3D-QSAR methods also consider the three-dimensional conformational information. Multiple Linear Regression (MLR) is a common statistical method used to build these models. mdpi.com
For a series of 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives acting as PTP1B inhibitors, a robust 2D-QSAR model was developed using MLR. mdpi.com The model showed a high correlation coefficient (R²) of 0.942, indicating its strong predictive power. The reliability of such models is typically confirmed through rigorous internal and external validation techniques, such as the leave-one-out (LOO) cross-validation method. mdpi.comnih.govnih.gov These validated models are instrumental in predicting the inhibitory activity of newly designed compounds based on their structural features. mdpi.com
| Statistical Method | Correlation Coefficient (R²) | Cross-validation Coefficient (Q²) | Validation Method |
|---|---|---|---|
| Multiple Linear Regression (MLR) | 0.942 | Not Specified | Leave-one-out (LOO) |
| Multiple Linear Regression (MLR) | Not Specified | Not Specified | Cross validation by leave one out method |
Pharmacophore Model Generation and Validation for Novel Inhibitor Discovery
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. researchgate.net These models serve as 3D queries for virtual screening of large compound databases to identify novel scaffolds that could act as potent inhibitors. researchgate.net
For thiazolidine-2,4-dione derivatives, pharmacophore models have been generated to design new inhibitors for various targets. For example, a pharmacophore model for VEGFR-2 inhibitors included features like a hetero-aromatic system, a linker region, and specific hydrogen bonding groups. nih.gov The acetamide (B32628) moiety in some designs served as a key pharmacophore element, forming crucial hydrogen bonds with vital amino acids like Asp1046 and Glu885 in the DFG motif region of the protein. nih.gov The validation of these models is critical and is often performed by assessing their ability to distinguish known active compounds from inactive ones.
Correlation of Physicochemical Descriptors with Biological Activity
The biological activity of a compound is intrinsically linked to its physicochemical properties. nih.gov QSAR studies quantify this relationship by correlating molecular descriptors—numerical values that represent specific properties of a molecule—with its activity. mdpi.comnih.gov These descriptors can be categorized as thermodynamic, electronic, steric, or topological.
In studies of thiazolidine-2,4-dione derivatives, various physicochemical parameters have been calculated and correlated with antihyperglycemic activity. nih.gov The final QSAR equations often highlight the importance of specific descriptors. For example, a lower value of the resultant dipole moment was found to be favorable for dual PPAR-α/γ activity in 5-aryl thiazolidine-2,4-diones. researchgate.net Similarly, lipophilicity, often represented by the octanol-water partition coefficient (LogP), is a critical descriptor as it influences the transport and distribution of the drug within biological systems. The analysis of these descriptors helps in understanding which properties should be tuned during the lead optimization process to enhance biological efficacy.
| Descriptor Type | Example Descriptor | General Influence on Activity |
|---|---|---|
| Electronic | Dipole Moment | Influences electrostatic interactions with the target protein. Lower values can be favorable. |
| Hydrophobicity | LogP | Affects membrane permeability and binding to hydrophobic pockets in the receptor. |
| Steric | Molecular Volume | Determines the fit of the ligand into the binding site. |
| Topological | Connectivity Indices | Relates to the branching and shape of the molecule, which can impact receptor binding. |
In Vitro Mechanistic Biological Investigations of 5 Cyclopropylimidazolidine 2,4 Dione and Its Analogs
Receptor Binding Affinity and Ligand-Receptor Activation Studies
Derivatives of the imidazolidine-2,4-dione (hydantoin) scaffold have been extensively investigated for their interaction with serotonin (B10506) receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are crucial targets in the development of treatments for psychiatric disorders. These studies reveal that modifications to the hydantoin (B18101) core, often involving the attachment of an arylpiperazinylalkyl moiety, can yield compounds with high affinity and diverse functional profiles at these receptors.
Research has shown that many imidazolidine-2,4-dione derivatives exhibit a high affinity for 5-HT1A receptors, with binding affinities (Ki) often in the low nanomolar range. For instance, a series of 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione derivatives attached to an arylpiperazinylpropyl group were found to possess high affinity for the 5-HT1A receptor. nih.gov Similarly, other studies on arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione confirmed high affinities for 5-HT1A receptors, with Ki values ranging from 23 to 350 nM. nih.gov
The functional activity of these compounds at the 5-HT1A receptor is highly dependent on the specific structural substitutions. Within the same series of compounds, researchers have identified full agonists, partial agonists, and antagonists. For example, in a study of 5-spiroimidazolidine-2,4-dione derivatives, compound 22 (1-[3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl]-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione) was identified as a potent pre- and postsynaptic 5-HT1A receptor agonist. nih.gov In contrast, other derivatives in the same study, such as compound 17 and compound 20 , displayed antagonistic and partial agonistic activity, respectively. nih.gov
Affinity for the 5-HT2A receptor among imidazolidine-2,4-dione derivatives is more variable. While many compounds show preferential binding to the 5-HT1A subtype, certain structural features can confer significant 5-HT2A affinity. nih.govnih.gov For example, specific 5-spiroimidazolidine-2,4-dione derivatives demonstrated notable affinity for 5-HT2A receptors. nih.gov This dual affinity can be a desirable trait in the development of certain psychotropic agents.
| Compound Class/Derivative | Receptor | Affinity (Ki, nM) | Modulatory Activity | Reference |
|---|---|---|---|---|
| Arylpiperazinylalkyl derivatives | 5-HT1A | 23 - 350 | Not specified | nih.gov |
| 5-Spiroimidazolidine-2,4-dione derivative (Compound 17) | 5-HT1A | High | Antagonist | nih.gov |
| 5-Spiroimidazolidine-2,4-dione derivative (Compound 20) | 5-HT1A | High | Partial Agonist | nih.gov |
| 1-[3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl]-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione (Compound 22) | 5-HT1A | High | Agonist | nih.gov |
| Various 5-Spiroimidazolidine-2,4-dione derivatives (e.g., 18, 20, 21, 23) | 5-HT2A | High | Not specified | nih.gov |
Enzyme Inhibition Kinetics and Mechanistic Pathways
The imidazolidine-2,4-dione (hydantoin) scaffold has been explored for its potential as an inhibitor of metalloproteinases. These enzymes, which include families like the Matrix Metalloproteinases (MMPs) and ADAMTS, contain a zinc ion in their catalytic site that is crucial for their enzymatic activity. Small molecules designed to chelate or interact with this zinc ion can act as effective inhibitors.
Patents and medicinal chemistry literature describe hydantoin derivatives as a class of compounds useful as MMP inhibitors, with a particular focus on MMP9, MMP12, and MMP13. google.comgoogle.comnih.gov These studies aimed to replace traditional zinc-binding groups, like hydroxamates, with the hydantoin moiety to optimize potency, selectivity, and pharmacokinetic properties. nih.gov However, specific inhibitory data (e.g., IC50 or Ki values) for 5-cyclopropylimidazolidine-2,4-dione or its direct analogs against specific ADAMTS family members such as ADAMTS4, ADAMTS5, ADAMTS7, or ADAMTS12 are not detailed in the available literature. While the foundational chemistry suggests potential interaction, dedicated studies investigating imidazolidine-2,4-diones as specific ADAMTS inhibitors have not been prominently reported.
While various derivatives of imidazolidine-2,4-dione have been synthesized and tested for general antimicrobial activity, demonstrating moderate antibacterial effects against a range of bacterial strains, the specific mechanism of action is not always elucidated. ceon.rs The available research literature does not provide specific evidence of imidazolidine-2,4-dione hybrids acting as inhibitors of bacterial DNA gyrase. This enzyme is a well-established target for antibacterial drugs, most notably the quinolone class. While the creation of hybrid molecules that combine different pharmacophores is a common strategy in drug discovery, studies detailing the design, synthesis, and mechanistic evaluation of imidazolidine-2,4-dione hybrids specifically targeting DNA gyrase are not present in the searched scientific reports.
Derivatives of the imidazolidine-2,4-dione scaffold and related structures have shown significant modulatory activity against key enzymes in the inflammatory pathway, namely cyclooxygenase (COX) and lipoxygenase (LOX).
A study on 5-thioxoimidazolidine-2-one derivatives, which are structurally related to the dione (B5365651) series, revealed potent and selective inhibition of COX enzymes. nih.gov Many of the synthesized compounds in this class exhibited greater activity against both COX-1 and COX-2 than the reference drug celecoxib. Notably, these compounds showed remarkable potency for COX-2, with IC50 values in the sub-nanomolar range, indicating a strong potential for selective anti-inflammatory effects. nih.gov For example, one of the most potent compounds displayed a COX-2 IC50 of 0.001 x 10⁻³ µM. nih.gov Another study on 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones also reported potent COX-2 inhibition with IC50 values ranging from 0.07 to 0.28 µM. nih.gov
The lipoxygenase (LOX) enzyme pathway is another target for these dione derivatives. The same study on 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones found that many of the compounds were strong inhibitors of 15-LOX, with IC50 values ranging from 2.17 to 4.75 µM, which was more potent than the reference quercetin. nih.gov Furthermore, studies on the related thiazolidine-2,4-dione scaffold have also demonstrated LOX inhibitory activity. A series of synthesized thiazolidine-2,4-dione derivatives showed inhibitory activity against soybean lipoxygenase ranging from 7.3% to 76.3% at a 100 µM concentration. frontiersin.orgresearchgate.netnih.gov
| Compound Class/Derivative | Enzyme | Inhibition (IC50, µM) | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| 5-Thioxoimidazolidine-2-one derivatives (Range) | COX-2 | 0.000001 - 0.000827 | Not specified | nih.gov |
| 4-Arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones (Range) | COX-1 | 3.11 - 13.04 | Up to 131.59 | nih.gov |
| 4-Arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones (Range) | COX-2 | 0.07 - 0.28 | ||
| 4-Arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones (Range) | 15-LOX | 2.17 - 4.75 | N/A | nih.gov |
| Thiazolidine-2,4-dione derivatives (Range) | Soybean LOX | 7.3% - 76.3% inhibition at 100 µM | N/A | frontiersin.orgresearchgate.netnih.gov |
Thiazolidine-2,4-dione derivatives have been identified as potent inhibitors of NAD(+)-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.gov This enzyme is responsible for the rapid metabolic inactivation of prostaglandins, such as PGE2. nih.govresearchgate.net Inhibition of 15-PGDH can prolong the biological activity of prostaglandins, a therapeutic strategy for conditions where increased prostaglandin (B15479496) levels are beneficial.
Structure-activity relationship (SAR) studies have provided insights into the molecular features required for potent 15-PGDH inhibition. For a series of benzylidene thiazolidinedione derivatives, it was found that substitution on the thiazolidine-2,4-dione nitrogen is critical; N-methylation was shown to abolish inhibitory activity. nih.govresearchgate.net The nature of the substituent on the benzylidene ring also plays a significant role. For instance, replacing a cyclohexylethyl group with a hetero five-membered ring, such as thiophene, was found to increase inhibitory potency. nih.govresearchgate.net
Several thiazolidinedione analogs have demonstrated highly potent inhibition of 15-PGDH, with IC50 values in the low nanomolar range. One of the most potent compounds identified was 5-(4-(2-(thiophen-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione. nih.gov Other analogs have also shown exceptional potency, with reported IC50 values as low as 8 nM, 19 nM, and 25 nM for specific compounds. ebi.ac.uknih.gov
| Compound Derivative | Inhibition (IC50, nM) | Reference |
|---|---|---|
| 5-(4-(2-(thiophen-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione | Effective in the nanomolar range | nih.gov |
| Thiazolidinedione analogue (Compound 2) | 25 | ebi.ac.uknih.gov |
| Thiazolidinedione analogue (Compound 3) | 8 | ebi.ac.uknih.gov |
| Thiazolidinedione analogue (Compound 4) | 19 | ebi.ac.uknih.gov |
Cellular Pathway Modulation and Phenotypic Assays (In Vitro)
Induction of Apoptosis and Associated Caspase Activation in Cancer Cell Lines by Spiroheterocyclic Hybrids
Spiroheterocyclic compounds that feature a hydantoin moiety have demonstrated notable anticancer potential by inducing apoptosis in human cancer cell lines. iiarjournals.org In studies involving human breast cancer cell lines, MCF-7 and MDA-MB-231, specific spiro-bisheterocycles containing a hydantoin unit linked to isoxazole, diazepine, or oxazepine moieties led to a dose-dependent reduction in cell proliferation and the initiation of apoptosis. iiarjournals.orgiiarjournals.org
The apoptotic effect of these spiroheterocyclic hydantoin hybrids is evidenced by a significant increase in both early and late-stage apoptotic cells. iiarjournals.org For instance, treatment of MCF-7 cells with spiro[hydantoin-isoxazole] and spiro[hydantoin-oxazepine] resulted in apoptosis rates of 85.4% and 71.3%, respectively, compared to 9.5% in control cells. iiarjournals.org Similarly, in MDA-MB-231 cells, these compounds, along with spiro[hydantoin-diazepine], induced apoptosis rates of 88.1%, 79.4%, and 66.4%, respectively, versus 5.9% in the control group. iiarjournals.org
Mechanistically, these compounds appear to promote apoptosis through both p53-dependent and p53-independent pathways. iiarjournals.org This is supported by the upregulation of the murine double minute 2 (MDM2) gene, which is strictly dependent on p53, and an increased expression of the pro-apoptotic genes for caspase-3 and BCL2-associated X (BAX). iiarjournals.org The activation of caspases is a critical step in the apoptotic cascade. Novel spirohydantoin derivatives have been shown to induce apoptosis in human leukemic cell lines by activating the mitochondrial pathway. researchgate.net This involves the upregulation of p53 and BAD, downregulation of BCL2, cleavage and activation of caspase-9, activation of procaspase-3, and cleavage of poly (ADP-ribosyl) polymerase (PARP). researchgate.net
The induction of apoptosis by these compounds is further supported by observations of DNA fragmentation and the downregulation of DNA repair proteins Ku70 and Ku80. researchgate.net The ability of these spiroheterocyclic hydantoin analogs to trigger caspase-mediated apoptosis highlights their potential as a basis for the development of new anticancer therapeutic agents. iiarjournals.orgresearchgate.net
In Vitro Antibacterial Activity against Gram-Positive and Gram-Negative Bacterial Strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli)
Hydantoin derivatives, including this compound and its analogs, have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.govthebioscan.com These compounds represent a promising class of antimicrobial agents, particularly in the context of increasing antibiotic resistance. thebioscan.comresearchgate.net
The antibacterial action of hydantoin derivatives is multifaceted and can involve mechanisms such as the disruption of bacterial cell wall synthesis, inhibition of protein synthesis by binding to bacterial ribosomes, and damage to bacterial DNA. nih.govresearchgate.net Certain derivatives are designed to be membrane-active, which allows them to compromise the integrity of the bacterial membrane, leading to rapid bacterial death. nih.govnih.gov This membrane-active mechanism is analogous to that of host-defense peptides and has the advantage of a lower propensity for developing bacterial resistance. nih.govnih.gov
In vitro studies have shown that hydantoin derivatives exhibit potent activity against clinically relevant pathogens. For example, some derivatives have shown significantly greater activity than the conventional antibiotic nitrofurantoin (B1679001) against strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While nitrofurantoin has a minimum inhibitory concentration (MIC) of 12.5 µg/mL for MRSA and is inactive against Pseudomonas aeruginosa at concentrations up to 100 µg/mL, novel hydantoin derivatives have demonstrated much more potent antimicrobial activity. nih.gov
The following table summarizes the in vitro antibacterial activity of selected hydantoin derivatives against various bacterial strains.
| Bacterial Strain | Activity of Hydantoin Derivatives | Reference Compounds |
| Staphylococcus aureus (including MRSA) | Potent activity, with some derivatives showing superior efficacy to conventional antibiotics. nih.govthebioscan.com | Nitrofurantoin, Vancomycin nih.gov |
| Pseudomonas aeruginosa | Some derivatives show activity, while others like nitrofurantoin are inactive. nih.gov | - |
| Klebsiella pneumoniae | Susceptible to certain hydantoin derivatives. mdpi.comresearchgate.net | Cefuroxime mdpi.com |
| Escherichia coli | Demonstrates susceptibility to various hydantoin analogs. mdpi.comresearchgate.net | Cefuroxime, Ampicillin mdpi.com |
In Vitro Antifungal Activity against Fungal Strains (e.g., Candida albicans, Aspergillus niger)
Analogs of this compound have also been investigated for their in vitro antifungal properties against various pathogenic fungal strains. thebioscan.com Research has demonstrated that these hydantoin derivatives can exhibit significant activity against fungi such as Candida albicans and Aspergillus niger. thebioscan.com
The primary mechanisms of antifungal action for these compounds are believed to involve the disruption of the fungal cell membrane's integrity or the inhibition of ergosterol (B1671047) synthesis, a crucial component of the fungal cell membrane. thebioscan.com This disruption leads to cell lysis and subsequent fungal cell death. thebioscan.com
Studies have shown that certain hydantoin-based compounds are effective at inhibiting the growth of resistant fungal strains, highlighting their potential as alternatives to conventional antifungal agents. thebioscan.com The antifungal efficacy is often dependent on the specific chemical structure of the derivative. researchgate.net
The following table presents a summary of the in vitro antifungal activity of hydantoin derivatives against common fungal pathogens.
| Fungal Strain | Observed Antifungal Activity |
| Candida albicans | Hydantoin derivatives have demonstrated notable inhibitory activity against this opportunistic yeast. thebioscan.com |
| Aspergillus niger | These compounds have also shown efficacy in inhibiting the growth of this common mold. thebioscan.com |
The development of novel hydantoin derivatives continues to be an active area of research in the search for new and more effective antifungal therapies.
Inhibition of Microbial Biofilm Formation
Derivatives of imidazolidine-2,4-dione have demonstrated the ability to inhibit the formation of microbial biofilms, which are structured communities of microorganisms that are notoriously resistant to conventional antimicrobial treatments. researchgate.netnih.govnih.gov The capacity to prevent or disrupt biofilms is a significant advantage for any new antimicrobial agent.
Research has shown that certain thiazolidine-2,4-dione derivatives, which are structurally related to imidazolidine-2,4-diones, can inhibit approximately 90% of biofilm formation by multidrug-resistant Staphylococcus aureus. nih.gov Furthermore, some of these compounds are also capable of disrupting pre-existing biofilms. nih.gov
The anti-biofilm activity of these compounds is not limited to bacteria. For instance, 5-octylidene-1,3-thiazolidine-2,4-dione has been shown to inhibit the formation of biofilms by the fungus Candida albicans and Cryptococcus. nih.gov In some cases, the activity of these compounds against biofilm-forming cells is even greater than their activity against planktonic (free-floating) cells. nih.gov
Mechanistic studies suggest that for some hydantoin derivatives, the anti-biofilm effect is linked to their ability to compromise bacterial membranes. researchgate.net This mode of action makes it less likely for bacteria to develop resistance. researchgate.net The potential of these compounds as anti-biofilm agents is a promising area of investigation for addressing persistent and difficult-to-treat microbial infections. frontiersin.org
In-depth Analysis of this compound Derivatives: A Review of Structure-Activity Relationship Studies
Following a comprehensive review of publicly available scientific literature, it has been determined that specific, detailed structure-activity relationship (SAR) studies focusing solely on this compound and its derivatives are not presently available. The body of research extensively covers the imidazolidine-2,4-dione (hydantoin) scaffold with various other substituents at the C-5 position, such as phenyl, benzylidene, and spirocyclic systems, as well as the closely related thiazolidine-2,4-dione core. However, dedicated studies isolating and analyzing the precise contribution of a C-5 cyclopropyl (B3062369) group are not found in the accessed scientific databases.
Given the strict requirement to focus exclusively on the chemical compound “this compound,” this article cannot be generated as requested in the detailed outline. Presenting information from related but structurally distinct compounds would be scientifically inaccurate and would violate the core instruction not to introduce data from outside the specified scope.
For context, general SAR principles for the broader hydantoin class of compounds have been established. Research indicates that the nature of the substituent at the C-5 position of the imidazolidine-2,4-dione ring is a critical determinant of biological activity and target specificity. ekb.egmdpi.com Similarly, modifications at the N-1 and N-3 positions are known to significantly modulate the pharmacological profile, affecting properties like receptor affinity, potency, and metabolic stability. mdpi.comnih.gov Stereochemistry at the C-5 position is also a crucial factor, with different enantiomers often exhibiting distinct biological effects and binding affinities. mdpi.comnih.gov
While these general principles exist for the hydantoin scaffold, the specific influence of the cyclopropyl moiety—a small, rigid, and lipophilic group—on receptor binding and enzyme inhibition has not been systematically documented. Without dedicated research on this compound, any discussion on its SAR would be speculative and not based on empirical evidence.
Therefore, the following sections of the requested outline cannot be addressed with scientific accuracy:
Structure Activity Relationship Sar Studies for 5 Cyclopropylimidazolidine 2,4 Dione Derivatives
Elucidation of Molecular Features Correlating with Specific Mechanistic Outcomes:Without primary biological activity and SAR data, it is impossible to correlate molecular features of this specific compound with any mechanistic outcomes.
We conclude that there is a gap in the current scientific literature regarding the detailed structure-activity relationships of 5-Cyclopropylimidazolidine-2,4-dione derivatives. Further research would be required to generate the specific data needed to populate the requested article structure.
Advanced Analytical Methodologies in Research on 5 Cyclopropylimidazolidine 2,4 Dione
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Lipophilicity Determination
High-Performance Liquid Chromatography stands as a cornerstone analytical technique in the study of 5-Cyclopropylimidazolidine-2,4-dione, enabling both the quantification of its purity and the determination of key physicochemical parameters like lipophilicity.
Reversed-Phase HPLC (RP-HPLC) for Correlation with Calculated Physicochemical Properties
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful method for experimentally determining the lipophilicity of compounds, which is a critical parameter influencing their pharmacokinetic and pharmacodynamic behavior. researchgate.netmdpi.com The lipophilicity is typically expressed as the logarithm of the partition coefficient (log P), which describes the distribution of a compound between an octanol (B41247) and a water phase. wuxiapptec.com In RP-HPLC, the retention time of a compound is correlated with its lipophilicity.
For hydantoin (B18101) derivatives, a class of compounds to which this compound belongs, RP-HPLC has been successfully employed to determine their lipophilicity. researchgate.net The method involves using a nonpolar stationary phase (like C18) and a polar mobile phase, typically a mixture of water and an organic modifier such as methanol (B129727) or acetonitrile. mdpi.com The retention factor (k) is calculated from the retention time, and by extrapolating the logarithm of the retention factor (log k) to 100% aqueous mobile phase, the chromatographic hydrophobicity index (log k_w) is obtained. This experimental value can then be correlated with calculated log P (ClogP) values.
A study on a series of 5,5-disubstituted hydantoins demonstrated a strong linear correlation between the experimentally determined log k_w and the calculated log P values. This relationship allows for the reliable prediction of the lipophilicity of new derivatives. While specific data for this compound is not available in the reviewed literature, the established methodology for analogous compounds provides a robust framework for its analysis. The following table illustrates the type of data generated in such a study for related hydantoin compounds.
Table 1: Illustrative RP-HPLC Data and Physicochemical Properties of Analogous Hydantoin Derivatives This table is representative of data for 5,5-disubstituted hydantoins and is intended to illustrate the methodology.
| Compound | Substituents at C5 | log k_w (Experimental) | ClogP (Calculated) |
|---|---|---|---|
| Analog 1 | -CH₃, -CH₃ | 0.85 | 0.92 |
| Analog 2 | -CH₃, -C₂H₅ | 1.23 | 1.35 |
| Analog 3 | -C₆H₅, -C₆H₅ | 2.98 | 3.15 |
| Analog 4 | -CH₂-Cyclopropyl, -H | 1.55 | 1.68 |
Chromatographic-Mass Spectrometric Coupling Techniques for Complex Mixture Analysis
The coupling of liquid chromatography with mass spectrometry provides an unparalleled level of sensitivity and specificity for the analysis of complex mixtures and the definitive identification of compounds like this compound.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Compound Identification
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is an indispensable tool for the unequivocal identification of small molecules. nih.gov This technique combines the separation power of LC with the ability of HRMS to provide highly accurate mass measurements, often with an error of less than 5 ppm. This accuracy allows for the determination of the elemental composition of a molecule. nih.gov
In the analysis of this compound, LC-HRMS would first involve the separation of the compound from any impurities or other components in a sample matrix. Following ionization, typically through electrospray ionization (ESI), the high-resolution mass spectrometer measures the mass-to-charge ratio (m/z) of the molecular ion. The fragmentation pattern of the parent ion, obtained through tandem mass spectrometry (MS/MS), provides structural information that confirms the identity of the compound. nih.gov
For imidazolidine-2,4-dione derivatives, characteristic fragmentation patterns can be observed. researchgate.netresearchgate.net These often involve cleavages within the imidazolidine (B613845) ring and the loss of specific side chains. While a specific fragmentation study for this compound is not detailed in the available literature, the expected fragmentation would likely involve the loss of the cyclopropyl (B3062369) group and characteristic cleavages of the hydantoin ring. The following table presents hypothetical high-resolution mass spectrometry data for the target compound.
Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₈N₂O₂ |
| Theoretical Exact Mass | 140.0586 |
| Measured m/z of [M+H]⁺ | 141.0659 |
| Mass Accuracy (ppm) | < 2 |
| Key Fragment Ions (m/z) | 113.0710, 99.0553, 71.0498 |
Direct Infusion Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (DI-FT-ICR-MS) for Molecular Fingerprinting
Direct Infusion Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (DI-FT-ICR-MS) is a technique that offers ultra-high resolution and mass accuracy, making it exceptionally well-suited for the detailed molecular fingerprinting of complex samples and the unambiguous determination of elemental compositions. nih.govresearchgate.net By directly infusing a sample into the ion source without prior chromatographic separation, a comprehensive mass spectrum of all ionizable components is obtained.
For a pure sample of this compound, DI-FT-ICR-MS would provide an extremely accurate mass measurement of the molecular ion, further confirming its elemental formula. researchgate.net In a more complex matrix, this technique can create a detailed molecular fingerprint, revealing the presence of related impurities or degradation products. The high resolving power of FT-ICR-MS allows for the separation of ions with very similar masses that would be indistinguishable with lower-resolution instruments. acs.org This capability is crucial for identifying and characterizing the components of a complex mixture at the molecular level.
Future Research Directions and Unaddressed Academic Questions for 5 Cyclopropylimidazolidine 2,4 Dione
Exploration of Novel and Sustainable Synthetic Pathways for Substituted Imidazolidine-2,4-diones
The development of efficient, cost-effective, and environmentally benign synthetic methodologies is a cornerstone of modern medicinal chemistry. Traditional methods for synthesizing hydantoins, such as the Bucherer-Bergs and Urech hydantoin (B18101) syntheses, often require harsh conditions or the use of toxic reagents like cyanide. researchgate.net Future research must focus on novel and sustainable pathways to access 5-Cyclopropylimidazolidine-2,4-dione and its derivatives.
Key research objectives should include:
Green Chemistry Approaches: Investigation into green synthetic methods such as microwave-assisted synthesis, ultrasound irradiation, and solvent-free reactions could offer significant advantages in terms of reduced reaction times, increased yields, and lower environmental impact. researchgate.net
Flow Chemistry: The application of semi-continuous or continuous flow processes could enable safer, more scalable, and highly controlled synthesis of the target compound, particularly when handling potentially hazardous intermediates. nih.govresearchgate.net
Domino Reactions: Designing elegant, one-pot domino or tandem reactions that allow for the construction of the substituted hydantoin ring from simple, commercially available starting materials would greatly enhance synthetic efficiency. acs.org
Stereoselective Synthesis: The C5 position of the hydantoin ring is a stereocenter. A critical unaddressed question is the development of robust stereoselective synthetic routes to obtain enantiomerically pure (R)- and (S)-5-Cyclopropylimidazolidine-2,4-dione, which is essential for evaluating the stereospecificity of biological interactions.
| Proposed Synthetic Strategy | Potential Advantages | Key Research Question |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. researchgate.net | Can microwave irradiation effectively drive the cyclization step in the presence of the cyclopropyl (B3062369) group without inducing ring-opening or side reactions? |
| Continuous Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters, potential for automation. nih.gov | How can a flow reactor be optimized for the multi-step synthesis of this compound from basic precursors? |
| Enzymatic Resolution | High enantioselectivity for separating racemic mixtures. | Which lipases or other hydrolases are effective for the kinetic resolution of this compound or its precursors? |
| Asymmetric Catalysis | Direct synthesis of enantiomerically enriched products. | Can chiral catalysts be developed for the asymmetric synthesis of the cyclopropyl-α-amino acid precursor required for the synthesis? |
Deeper Mechanistic Elucidation of Biological Actions and Target Validation for Cyclopropyl-Hydantoin Derivatives
Hydantoin derivatives are known to exhibit a wide array of biological activities by interacting with various molecular targets. ekb.egnih.gov However, the specific biological profile of this compound is unknown. The introduction of the rigid, lipophilic cyclopropyl group at C5 could significantly alter its pharmacological properties compared to other C5-alkyl or aryl substituted hydantoins.
Future research should be directed towards:
Broad-Spectrum Biological Screening: Initial high-throughput screening of this compound against diverse panels of biological targets (e.g., kinases, phosphatases, ion channels, nuclear receptors) is necessary to identify potential areas of activity.
Mechanistic Studies: Once a preliminary activity is identified, in-depth mechanistic studies are crucial. For instance, if the compound shows potential as an inhibitor of an enzyme like Protein Tyrosine Phosphatase 1B (PTP1B), a known target for some hydantoin derivatives, subsequent research must determine the mode of inhibition (e.g., competitive, non-competitive) and the kinetics of binding. nih.govnih.gov
Target Validation: A critical and often overlooked step is rigorous target validation. nih.gov It is not sufficient to show that the compound binds to a protein; research must confirm that modulating this target with the compound leads to the desired cellular and physiological effects. This involves techniques like genetic knockdown (siRNA) or knockout models to mimic the effect of pharmacological inhibition.
Influence of the Cyclopropyl Moiety: A key academic question is how the cyclopropyl group contributes to biological activity. Does it act as a lipophilic anchor, a conformationally constrained element that orients other functional groups, or does it participate in specific interactions within a binding pocket? nih.gov
Advancements in Computational Modeling for Predictive Research and Drug Design
In silico methods are indispensable tools for accelerating drug discovery. malvernpanalytical.com For this compound, computational modeling can provide predictive insights and guide experimental work, saving considerable time and resources.
Future computational research should focus on:
Molecular Docking and Dynamics: For any identified biological target, molecular docking studies can predict the binding mode of this compound. Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the predicted binding pose and reveal key intermolecular interactions over time. nih.govnih.gov
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to understand the electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals, which govern its reactivity and interaction capabilities. tandfonline.com
Predictive ADMET Modeling: A significant hurdle in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). Developing specific quantitative structure-property relationship (QSPR) models for cyclopropyl-hydantoins to predict properties like solubility, permeability, and metabolic stability would be highly valuable.
Virtual Library Design: Computational tools can be used to design virtual libraries of N1- and N3-substituted derivatives of this compound. These virtual compounds can be screened in silico against various targets to prioritize the synthesis of the most promising candidates.
Expanding the Scope of Structure-Activity Relationship Investigations to Novel Biological Targets
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing a lead compound's potency and selectivity. nih.govnih.gov For this compound, the C5 position is fixed, creating a unique scaffold for SAR exploration by modifying the N1 and N3 positions.
A systematic SAR investigation should be a primary research goal:
Library Synthesis: A diverse library of analogues should be synthesized, systematically varying the substituents at the N1 and N3 positions of the this compound core. Substituents should be chosen to probe the effects of electronics, sterics, and lipophilicity.
Screening Against Novel Targets: While known hydantoin targets are a logical starting point, the unique properties conferred by the cyclopropyl group may lead to activity against novel biological targets not previously associated with this scaffold. Therefore, screening these new libraries against emerging therapeutic targets in areas like oncology, neurodegeneration, and infectious diseases is a critical research direction. researchgate.netscielo.brnih.gov
Elucidating the SAR of the Cyclopropyl Group: A key unaddressed question is the precise contribution of the cyclopropyl ring to target binding. Comparative studies with analogues bearing other C5 substituents (e.g., isopropyl, cyclobutyl, phenyl) would help dissect the specific role of the cyclopropyl moiety in terms of size, rigidity, and electronic character. cutm.ac.in
| SAR Investigation Area | Rationale | Example Targets for Screening |
| N1/N3 Alkylation & Arylation | To probe steric and electronic requirements within the target's binding site. cutm.ac.in | Kinases, Phosphatases, Nuclear Receptors. acs.org |
| Introduction of Polar Groups | To improve solubility and explore potential new hydrogen bonding interactions. | Ion Channels, Transporters. |
| Bioisosteric Replacement | To modulate physicochemical and pharmacokinetic properties. | Androgen Receptor, Epidermal Growth Factor Receptor (EGFR). ekb.egnih.gov |
| Comparative C5 Substitution | To isolate the specific contribution of the cyclopropyl group versus other small alkyl or cycloalkyl groups. | Any validated primary target. |
Development of Advanced Analytical Techniques for Comprehensive Characterization and Profiling
Robust analytical methods are essential for ensuring the purity, identity, and stability of any new chemical entity and for studying its behavior in biological systems.
Future research should aim to develop and validate a suite of advanced analytical techniques for this compound:
Chiral Chromatography: Given the C5 stereocenter, the development of reliable chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) methods is paramount for separating and quantifying the individual enantiomers.
Spectroscopic Analysis: While standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routine, advanced 2D-NMR techniques will be necessary to unambiguously assign the structure of complex N-substituted derivatives. tandfonline.comnih.gov The absolute configuration of enantiomers could be determined using techniques like X-ray crystallography or vibrational circular dichroism (VCD). mdpi.com
Metabolite Identification: A significant unaddressed question is the metabolic fate of the 5-cyclopropylhydantoin scaffold. In vitro studies using liver microsomes followed by analysis with high-resolution mass spectrometry (HRMS) are needed to identify potential metabolites. It is crucial to determine if the cyclopropyl ring itself is susceptible to metabolic cleavage.
Bioanalytical Methods: For any future in vivo studies, sensitive and specific bioanalytical methods, likely based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), will need to be developed to quantify the compound and its major metabolites in biological matrices like plasma and tissue.
Q & A
What are the optimal synthetic routes for 5-Cyclopropylimidazolidine-2,4-dione?
Level: Basic
Methodological Answer:
The synthesis typically involves cyclization reactions between cyclopropane derivatives and imidazolidine-2,4-dione precursors. Key steps include:
- Cyclopropane Functionalization: Cyclopropyl groups are introduced via alkylation or cycloaddition reactions. For example, cyclopentadiene may react with imidazolidine-2,4-dione under catalytic conditions to form the cyclopropyl-substituted core .
- Reaction Optimization: Temperature (60–100°C) and pH (neutral to mildly acidic) must be tightly controlled to prevent side reactions like ring-opening of the cyclopropane .
- Purification: Recrystallization or chromatography (e.g., silica gel column) is used to achieve >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
